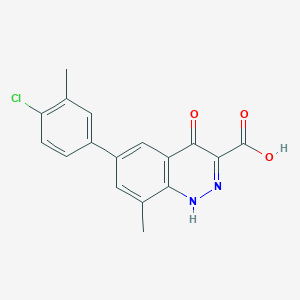![molecular formula C7H13ClN2 B13106810 2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride](/img/structure/B13106810.png)
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to an ethylamine moiety, which is further connected to an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride typically involves the reaction of cyclopropyl ethylamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield nitrile oxides, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance binding affinity to certain enzymes or receptors, while the acetonitrile group can participate in various chemical reactions within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Aminoacetonitrile: This compound has a similar structure but lacks the cyclopropyl group.
Acetonitrile: A simpler compound that serves as a solvent and reagent in many chemical reactions.
Cyclopropylamine: Contains the cyclopropyl group but lacks the acetonitrile moiety.
Uniqueness
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride is unique due to the combination of the cyclopropyl group and the acetonitrile moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H13ClN2 |
|---|---|
Peso molecular |
160.64 g/mol |
Nombre IUPAC |
2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-6(7-2-3-7)9-5-4-8;/h6-7,9H,2-3,5H2,1H3;1H/t6-;/m0./s1 |
Clave InChI |
KARIAQOOWACGPR-RGMNGODLSA-N |
SMILES isomérico |
C[C@@H](C1CC1)NCC#N.Cl |
SMILES canónico |
CC(C1CC1)NCC#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


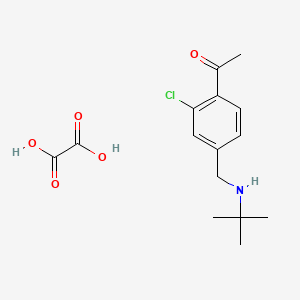
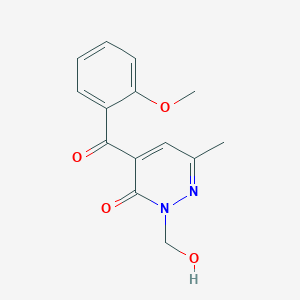

![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
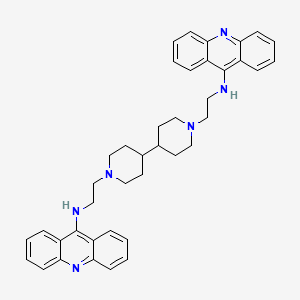
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
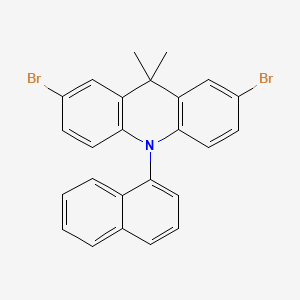
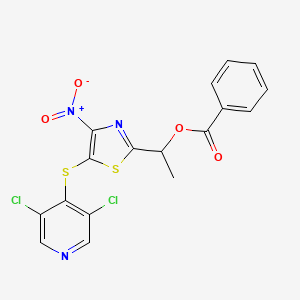
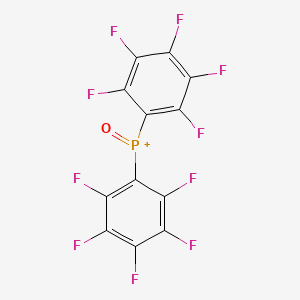

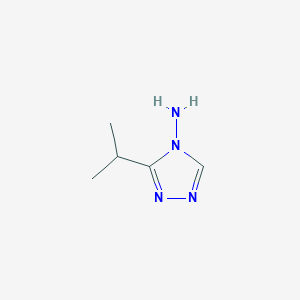
![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)

